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molecular formula C11H12O B1348249 6,7-Dimethyl-2,3-dihydro-1H-inden-1-one CAS No. 16440-98-5

6,7-Dimethyl-2,3-dihydro-1H-inden-1-one

Cat. No. B1348249
M. Wt: 160.21 g/mol
InChI Key: IOTBGPYPJDUCRX-UHFFFAOYSA-N
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Patent
US07598417B2

Procedure details

6,7-Dimethyl-1-indanone (2.50 g, 15.60 mmol), NaBH3CN (6.90 g, 0.11 mol) and NH4OAc (36.00 g, 0.47 mol) in isopropanol were reacted according to the protocols as outlined in general procedure E to afford the title indanamine. Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ 1.6 (br s, 2H), 1.83-1.96 (m, 1H), 2.01-2.11 (m, 1H), 2.26 (s, 3H), 2.31 (s, 3H), 2.72-2.87 (m, 1H), 3.05-3.18 (m, 1H), 4.42-4.50 (m, 1H), 6.95-7.09 (m, 2H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2=O)=[CH:4][CH:3]=1.[BH3-]C#[N:15].[Na+]>C(O)(C)C>[CH3:1][C:2]1[C:10]([CH3:11])=[C:9]2[C:5]([CH2:6][CH2:7][CH:8]2[NH2:15])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CC1=CC=C2CCC(C2=C1C)=O
Name
Quantity
6.9 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
NH4OAc
Quantity
36 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2CCC(C2=C1C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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